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Quantitative Data on Carpachromene's Effects

The table below summarizes key quantitative findings from the study, showing how carpachromene

increases glucose consumption in an insulin-resistant HepG2 cell model (HepG2/IRM) in a concentration-

and time-dependent manner [1] [2] [3].

Carpachromene
Concentration
(µg/mL)

Glucose
Concentration
(mmol/L) at 12h

Glucose
Concentration
(mmol/L) at 24h

Glucose
Concentration
(mmol/L) at 36h

Glucose
Concentration
(mmol/L) at 48h

5 µg/mL 6.4 ± 0.53 3.45 ± 0.32 2.66 ± 0.21 2.04 ± 0.18

10 µg/mL 5.94 ± 0.42 3.01 ± 0.43 2.12 ± 0.25 1.58 ± 0.14

20 µg/mL 4.47 ± 0.41 2.84 ± 0.33 1.64 ± 0.21 1.07 ± 0.18

Untreated
HepG2/IRM Cells

>18 (approximate
from curve)

>18 (approximate
from curve)

>18 (approximate
from curve)

>18 (approximate
from curve)

Additional Quantitative Findings:
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Cell Viability: Treatment for 48 hours with carpachromene at concentrations of 6.3, 10, and 20

µg/mL maintained high cell viability of over 90% [1] [2] [3].
Glycogen Content: Treatment with 20 µg/mL of carpachromene significantly increased intracellular

glycogen content compared to untreated HepG2/IRM cells [1] [3].
Enzyme Activity: Carpachromene treatment (20 µg/mL) significantly decreased PEPCK enzyme

activity and increased hexokinase (HK) enzyme activity [1].

Detailed Experimental Protocols

Here are the methodologies for key experiments from the study.

Insulin Resistant Model (IRM) Development

Cell Line: Human hepatoma cell line (HepG2) [2] [3].

Induction of Insulin Resistance:
HepG2 cells were incubated with a low concentration of insulin (0.005 µM) for 24 hours [2] [3].

This treatment resulted in the lowest cellular glucose consumption, confirming the
establishment of the insulin-resistant model (HepG2/IRM) [2] [3].

Validation: The model was validated by measuring glucose concentration in the media, with
HepG2/IRM cells showing significantly reduced glucose consumption compared to control cells [2] [3].

Glucose Uptake Assay

Treatment: HepG2/IRM cells were treated with various concentrations of carpachromene (5, 10,
and 20 µg/mL). Metformin was used as a positive control [2] [3].
Time Course: Glucose concentration in the media was measured at multiple time points: 12, 24, 36,
and 48 hours post-treatment [2] [3].
Measurement: The decrease in media glucose concentration was measured, indicating cellular

glucose uptake. The study confirmed a concentration- and time-dependent decrease [1] [2] [3].

Western Blot Analysis for Signaling Pathways

Protein Analysis: After carpachromene treatment, HepG2/IRM cells were lysed, and proteins were

extracted [1] [2].
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Target Proteins: The expression levels of key proteins in the insulin signaling pathway were

analyzed. Specifically, the phosphorylated/total protein ratios were measured for:
Insulin Receptor (IR)

Insulin Receptor Substrate 1 (IRS1)
Phosphoinositide 3-kinase (PI3K)

Protein kinase B (Akt)
Glycogen synthase kinase 3 (GSK3)

Forkhead box protein O1 (FoxO1) [1] [2]
Finding: Carpachromene significantly increased the phosphorylated/total ratios of these proteins,

indicating activation of the IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway [1].

Molecular Pathway Visualization

The following diagram illustrates the insulin signaling pathway modulated by carpachromene, as identified

in the study [1] [2] [3].
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Carpachromene Modulates This Pathway
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This diagram shows how carpachromene enhances the insulin signaling pathway by increasing the

phosphorylation of key proteins, leading to increased glucose uptake and glycogen synthesis, and decreased

gluconeogenesis [1] [2].
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Troubleshooting Guide & FAQs

Problem: Lack of expected effect on glucose concentration in assays.

Potential Cause 1: The insulin-resistant cell model (HepG2/IRM) was not properly established.

Solution: Verify the model by confirming that treatment with 0.005 µM insulin for 24 hours
successfully and significantly reduces glucose consumption compared to untreated HepG2

cells [2] [3].
Potential Cause 2: Carpachromene concentration or treatment duration is insufficient.

Solution: Ensure you are using effective concentrations (5-20 µg/mL) and include a full time-
course analysis up to 48 hours to observe the time-dependent effect [1] [2] [3].

Potential Cause 3: Reduced cell viability is confounding the results.
Solution: Perform a cell viability assay (e.g., MTT). For follow-up experiments, use

concentrations where viability remains above 90% (e.g., 6.3-20 µg/mL for 48h) [1] [2] [3].

Problem: High background noise or inconsistency in Western Blot results for phosphorylated proteins.

Potential Cause: Inadequate handling of samples leading to protein degradation or

dephosphorylation.
Solution: Use fresh, specific phosphatase and protease inhibitors in all lysis and storage

buffers. Confirm antibody specificity for the phosphorylated epitope [1] [2].

FAQ

From which plant is carpachromene isolated?
Carpachromene is a natural compound isolated from the fresh leaves, and particularly the
stem, of the Indian Banyan tree (Ficus benghalensis) [2] [3] [4].

What is a suitable positive control for these experiments?
The study used metformin as a positive control in its glucose uptake and glycogen content

assays [2] [3].
Does carpachromene affect other relevant enzymes?

Yes, independent research shows that carpachromene also exhibits significant inhibitory
activity against urease, tyrosinase, and phosphodiesterase enzymes, which may contribute

to its broader therapeutic potential [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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